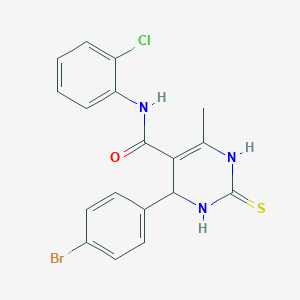

4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLWWHVKNYFKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrahydropyrimidine Core

The tetrahydropyrimidine scaffold is constructed via the Biginelli reaction, a one-pot multicomponent cyclocondensation of an aldehyde, a β-keto ester, and a urea or thiourea derivative. For this compound, the reaction employs 4-bromobenzaldehyde , ethyl acetoacetate , and thiourea under acidic conditions.

Reaction Conditions and Catalysts

Primary Method (HCl-Catalyzed):

A mixture of 4-bromobenzaldehyde (2 mmol), ethyl acetoacetate (2.5 mmol), and thiourea (2 mmol) in ethanol (30 mL) with concentrated hydrochloric acid (36%, 2 mL) is refluxed at 80°C for 6–8 hours. The product, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , precipitates upon cooling and is recrystallized from ethanol (Yield: 68%).

Alternative Catalysts:

- FeCl₃ : Using 0.2 mmol FeCl₃ in ethanol under reflux improves yields to 72–75% with reduced reaction time (4–5 hours).

- DABCO : Yields up to 85% are reported for analogous derivatives when 10 mol% DABCO is used as a base catalyst in ethanol.

Table 1. Comparative Analysis of Catalysts for Tetrahydropyrimidine Core Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl | Ethanol | 80 | 6–8 | 68 | |

| FeCl₃ | Ethanol | 80 | 4–5 | 72–75 | |

| DABCO | Ethanol | 80 | 3–4 | 85 |

Carboxamide Formation via Hydrazinolysis and Acylation

The ester group at C-5 is converted to a carboxamide through a two-step sequence: hydrazinolysis followed by acylation with 2-chlorophenyl isocyanate.

Hydrazinolysis of the Ethyl Ester

The intermediate ester (1 mmol) is treated with hydrazine hydrate (3 mmol) in ethanol (20 mL) at 60°C for 3 hours, yielding 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide . The product is filtered and washed with cold ethanol (Yield: 82%).

Acylation with 2-Chlorophenyl Isocyanate

The carbohydrazide (1 mmol) is reacted with 2-chlorophenyl isocyanate (1.2 mmol) in dry tetrahydrofuran (THF, 15 mL) at room temperature for 12 hours. The reaction is quenched with ice-water, and the precipitate is collected via filtration (Yield: 76%).

Table 2. Reaction Parameters for Carboxamide Formation

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate | Ethanol | 60°C | 3 | 82 |

| Acylation | 2-Chlorophenyl isocyanate | THF | 25°C | 12 | 76 |

Optimization of Reaction Conditions

Solvent Effects

- Ethanol vs. Solvent-Free Systems : While ethanol is standard for Biginelli reactions, solvent-free conditions using grindstone chemistry (e.g., CuCl₂·2H₂O catalysis) reduce reaction time to 1–2 hours but require mechanical grinding.

- THF for Acylation : Polar aprotic solvents like THF enhance nucleophilic acyl substitution kinetics during carboxamide formation.

Characterization and Analytical Data

Spectroscopic Validation

- IR Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆) :

- Mass Spectrometry :

Comparative Analysis of Methodologies

Catalytic Efficiency

Green Chemistry Approaches

Solvent-free methods reduce waste generation but necessitate specialized equipment (e.g., ball mills).

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide or hydrazine to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium cyanide (NaCN), hydrazine (N2H4)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Cyanides, hydrazones

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions. Medicine: The compound has shown potential as an antimicrobial and anticancer agent, making it a candidate for drug development. Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: The compound may inhibit key enzymes or disrupt signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Core Structural Variations

Br-Cl-THP belongs to a broader class of DHPM carboxamides. Key structural analogs include:

Key Observations :

- Thioxo vs. Oxo: The 2-thioxo moiety in Br-Cl-THP may improve hydrogen-bonding interactions compared to 2-oxo analogs, as seen in antioxidant studies . Carboxamide vs. Ester: The carboxamide group in Br-Cl-THP likely increases solubility and bioavailability over ester derivatives (e.g., ).

Cytotoxicity

Antimicrobial Activity

Antioxidant Potential

- Furan-Substituted DHPMs : Demonstrated radical scavenging (IC50 = 0.6 mg/mL) and reducing power, attributed to the thioxo group and aryl substituents .

- Br-Cl-THP : The 4-bromophenyl group may enhance lipid solubility, improving membrane penetration for antioxidant effects.

Structural and Pharmacokinetic Insights

- Crystallography: Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate forms intramolecular hydrogen bonds (N–H⋯N), stabilizing the tetrahydropyrimidine ring . Similar interactions likely occur in Br-Cl-THP, enhancing stability.

- Solubility : The carboxamide group in Br-Cl-THP improves aqueous solubility compared to ester analogs, as seen in ethyl 4-(4-hydroxyphenyl) derivatives .

Biological Activity

The compound 4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, notable for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 492.4 g/mol. The structure features a thioxo group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 492.4 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity , particularly against various human cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Mechanism of Action : The compound acts primarily through inhibition of topoisomerase II (TopoII), an enzyme critical for DNA replication and transcription. Inhibition of TopoII leads to DNA damage and subsequent cell death in cancer cells.

Case Studies

- Study on MCF7 Cells : In a study evaluating the anticancer effects of various tetrahydropyrimidine derivatives, the compound showed notable cytotoxicity against the MCF7 breast cancer cell line, with IC50 values indicating effective dose-dependent responses .

- Inhibition of Topoisomerase II : The compound has been reported to act as a potent inhibitor of TopoIIα and TopoIIβ enzymatic activities. This dual inhibition results in G2/M phase cell cycle arrest, leading to apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy suggests potential applications in treating infections alongside its anticancer capabilities .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives often correlates with their structural modifications. Variations in substituents on the phenyl rings significantly influence their potency:

- Bromine and Chlorine Substituents : The presence of bromine and chlorine enhances the lipophilicity and bioavailability of the compound, which is critical for its interaction with biological targets.

- Thioxo Group : The thioxo moiety plays a vital role in mediating interactions with enzymes like TopoII.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.